Lamellarin C
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Overview
Description
Lamellarin C is a natural product found in Lamellaria latens and Lamellaria with data available.
Scientific Research Applications
Cancer Cell Apoptosis and Mitochondrial Targeting
Lamellarin D, a closely related compound to Lamellarin C, exhibits significant cytotoxicity against various cancer cell lines by targeting cancer cell mitochondria to induce apoptosis. This proapoptotic action is distinct from camptothecin, a reference topoisomerase I poison, showing marked cytotoxicity toward cell lines resistant to camptothecin (Kluza et al., 2006). Additionally, Lamellarin D promotes nuclear apoptosis in leukemia cells through the intrinsic apoptotic pathway, acting on mitochondria to induce cytochrome c release and apoptosis independently of nuclear factors (Ballot et al., 2009).
Inhibition of Protein Kinases
Lamellarins, including this compound, inhibit several protein kinases relevant to cancer, such as cyclin-dependent kinases and glycogen synthase kinase-3. This inhibition correlates with their cytotoxic effects and suggests a potential mechanism contributing to the anticancer activity of lamellarins (Baunbæk et al., 2008).
Cytotoxicity and Structure-Activity Relationships
Research into the structure-activity relationships of lamellarins has indicated that certain structural features are crucial for their potent cytotoxic activity against cancer cell lines. This includes the importance of specific hydroxyl groups and the alignment of substituents for targeting cancer cells (Chittchang et al., 2009).
Inhibition of Multidrug Resistance
Lamellarins are effective against tumor cells exhibiting multidrug resistance (MDR). They show good anti-tumor activity and can reverse MDR by inhibiting P-glycoprotein-mediated drug efflux, highlighting their potential in treating resistant cancers (Quesada et al., 1996).
Antioxidant Properties
Some lamellarin alkaloids, including this compound derivatives, exhibit antioxidant properties. These findings add another dimension to their potential therapeutic applications, particularly in conditions where oxidative stress plays a role (Krishnaiah et al., 2004).
Properties
Molecular Formula |
C30H27NO9 |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
7-hydroxy-12-(4-hydroxy-3-methoxyphenyl)-8,16,17,18-tetramethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18-octaen-3-one |
InChI |
InChI=1S/C30H27NO9/c1-35-21-10-14(6-7-18(21)32)24-25-17-12-22(36-2)19(33)13-20(17)40-30(34)27(25)31-9-8-15-16(26(24)31)11-23(37-3)29(39-5)28(15)38-4/h6-7,10-13,32-33H,8-9H2,1-5H3 |
InChI Key |
ZCBPXPBGAXIGDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)OC)OC)OC)O |
Synonyms |
lamellarin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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